Octadecyl bromoacetate

Description

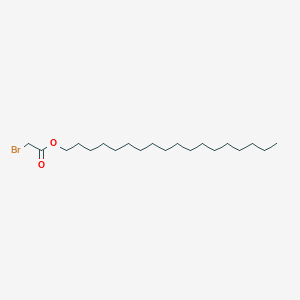

Structure

2D Structure

Properties

CAS No. |

18992-03-5 |

|---|---|

Molecular Formula |

C20H39BrO2 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

octadecyl 2-bromoacetate |

InChI |

InChI=1S/C20H39BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19-21/h2-19H2,1H3 |

InChI Key |

LOBRVJLEFHWKDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Octadecyl Bromoacetate

Established Synthetic Routes

Two primary methods have been established for the synthesis of octadecyl bromoacetate (B1195939): direct esterification of bromoacetic acid with octadecanol and acylation of octadecanol with bromoacetyl chloride.

Direct Esterification of Bromoacetic Acid with Octadecanol

The direct esterification of bromoacetic acid with octadecanol is a common method for producing octadecyl bromoacetate. researchgate.net This reaction typically involves heating the two reactants, often in the presence of a catalyst to drive the reaction towards the ester product. One approach involves the reaction of bromoacetic acid and octadecanol, which can yield this compound in high percentages (95-98%). researchgate.net The process often requires a purification step, such as vacuum distillation, to remove any unreacted starting materials and byproducts. researchgate.net

A general method for preparing bromoacetic acid esters involves first synthesizing bromoacetic acid and then esterifying it with an alcohol. google.com Bromoacetic acid itself can be prepared by reacting chloroacetic acid with potassium bromide and sulfuric acid. google.com

Acylation of Octadecanol with Bromoacetyl Chloride

A widely used alternative route is the acylation of octadecanol with bromoacetyl chloride. prepchem.com This method is often preferred due to the higher reactivity of the acid chloride compared to the carboxylic acid, which can lead to faster reaction times and milder conditions. A typical procedure involves the dropwise addition of bromoacetyl chloride to a stirred solution of octadecanol and a base, such as triethylamine (B128534), in a suitable solvent like methylene (B1212753) chloride. prepchem.com The reaction is typically carried out at room temperature and stirred overnight. prepchem.com Purification is then achieved through filtration and concentration of the reaction mixture, followed by liquid chromatography to isolate the pure this compound. prepchem.com

Catalytic Systems and Reaction Conditions in this compound Synthesis

The choice of catalyst and reaction conditions plays a critical role in the synthesis of this compound, influencing both the reaction rate and the final product yield.

For the direct esterification route, acid catalysts are commonly employed to protonate the carbonyl oxygen of bromoacetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by octadecanol. While specific catalysts for the this compound synthesis are not always detailed, general esterification procedures often utilize strong acids like sulfuric acid. google.com

In the acylation of octadecanol with bromoacetyl chloride, a base such as triethylamine is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. prepchem.com The reaction is typically conducted in an inert solvent like methylene chloride at room temperature. prepchem.com

The following table summarizes typical reaction conditions for the synthesis of this compound:

| Reactants | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Bromoacetic Acid, Octadecanol | None specified | None specified | Not specified | Not specified | 95-98% | researchgate.net |

| Octadecanol, Bromoacetyl Chloride | Triethylamine | Methylene Chloride | 25-30°C | Overnight | Not specified | prepchem.com |

| Bromoacetic Acid, Thionyl Chloride | None | None | Reflux | 2 hours | 95.23% (for bromoacetyl chloride) | chemicalbook.com |

Optimization Strategies for Enhanced Yield and Purity

Several strategies can be employed to optimize the synthesis of this compound, focusing on increasing the yield and improving the purity of the final product.

Key optimization parameters include:

Reaction Time and Temperature: Adjusting the reaction time and temperature can significantly impact the conversion of reactants to the desired product.

Purification Methods: Post-synthesis purification is crucial for obtaining high-purity this compound. Techniques such as vacuum distillation and liquid chromatography are effective in removing unreacted starting materials, byproducts, and residual solvents. researchgate.netprepchem.com

Reagent Purity: Using high-purity starting materials, such as octadecanol and bromoacetylating agents, is essential for minimizing the formation of impurities.

Stoichiometry of Reactants: The molar ratio of the reactants can be adjusted to drive the equilibrium towards the product side, thereby increasing the yield.

Research into related esterification and acylation reactions suggests that further optimization could involve exploring different catalytic systems, including enzymatic catalysts which can offer high selectivity and milder reaction conditions. nih.gov Additionally, the use of alternative solvents and reaction setups, such as flow chemistry, could potentially lead to more efficient and scalable synthetic processes. nih.gov

Mechanistic Insights into Reactions Involving Octadecyl Bromoacetate

Nucleophilic Substitution Reactions (SN2)

The bromoacetate (B1195939) moiety in octadecyl bromoacetate is an excellent electrophile for SN2 reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles at the adjacent carbon atom.

Alkylation Processes Mediated by the Bromoacetate Moiety

This compound serves as an effective alkylating agent, transferring the octadecyl acetate (B1210297) group to various nucleophiles. lookchem.com This process follows a typical SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. masterorganicchemistry.comimtm.cz The long octadecyl chain can introduce significant steric hindrance, which might influence the reaction rate, but the primary carbon center of the bromoacetate group is generally accessible enough for the reaction to proceed.

A common example of such an alkylation is the O-alkylation of phenols or carboxylic acids. For instance, in the presence of a weak base like potassium carbonate, a phenol (B47542) can be deprotonated to form a more nucleophilic phenoxide ion, which then attacks the this compound to form an ether linkage. chemspider.com Similarly, carboxylates can be alkylated to form esters. These reactions are crucial for synthesizing molecules with long alkyl chains, which are important in materials science and for the creation of surfactants.

Quaternization Reactions with Tertiary Amines

Tertiary amines, acting as nucleophiles, readily react with this compound to form quaternary ammonium (B1175870) salts. wikipedia.org This reaction, known as the Menshutkin reaction, is a classic example of an SN2 process. wikipedia.org The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the bromoacetate group, displacing the bromide ion and forming a new carbon-nitrogen bond.

The product of this reaction is a quaternary ammonium salt with a long octadecyl chain, a class of compounds often used as cationic surfactants, phase-transfer catalysts, and antimicrobial agents. lookchem.comgoogle.com The reaction is typically carried out in a polar solvent to facilitate the stabilization of the charged transition state and the resulting ionic product. wikipedia.org The rate of quaternization is influenced by the nucleophilicity of the tertiary amine and the steric hindrance around both the nitrogen atom and the electrophilic carbon.

Metal-Mediated Carbon-Carbon Bond Formation

The presence of the alpha-halogenated ester functionality in this compound allows it to participate in various metal-mediated reactions to form new carbon-carbon bonds.

Reformatsky Reactions of Alpha-Haloesters

The Reformatsky reaction is a key transformation for α-haloesters like this compound. wikipedia.orgadichemistry.combyjus.com This reaction involves the use of metallic zinc to form an organozinc intermediate, often referred to as a Reformatsky enolate. wikipedia.orgadichemistry.com The zinc metal undergoes oxidative insertion into the carbon-bromine bond of the this compound. byjus.com This organozinc reagent is less reactive than Grignard or organolithium reagents, which prevents it from reacting with the ester functionality of another molecule of this compound. wikipedia.orgadichemistry.com

The in-situ generated zinc enolate then reacts with a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy ester after an acidic workup. wikipedia.orgbyjus.com The reaction proceeds through a six-membered chair-like transition state where the zinc coordinates to the carbonyl oxygen. wikipedia.org This reaction is a powerful tool for constructing complex molecules, as it allows for the formation of a new carbon-carbon bond and a hydroxyl group in a single operation. While the general mechanism is well-established, specific studies on this compound in this context would provide more detailed insights into the influence of the long alkyl chain on the reaction's efficiency and stereoselectivity.

Table 1: Key Steps in the Reformatsky Reaction

| Step | Description |

|---|---|

| 1. Enolate Formation | Zinc metal reacts with this compound to form an organozinc reagent (Reformatsky enolate). adichemistry.com |

| 2. Nucleophilic Addition | The Reformatsky enolate adds to the carbonyl group of an aldehyde or ketone. adichemistry.com |

| 3. Workup | An acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester. wikipedia.orgbyjus.com |

Other Organometallic Reactions

Beyond the Reformatsky reaction, this compound can potentially participate in other organometallic cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki, Heck, or Sonogashira couplings, are powerful methods for carbon-carbon bond formation. However, these typically involve aryl or vinyl halides. The use of alkyl halides like this compound in such reactions can be more challenging due to slower oxidative addition and the potential for β-hydride elimination.

Nevertheless, advancements in catalyst design, particularly with nickel and palladium complexes bearing specialized ligands, have expanded the scope of cross-coupling reactions to include alkyl electrophiles. These reactions would involve the oxidative addition of the metal catalyst into the carbon-bromine bond of this compound, followed by transmetalation with an organometallic nucleophile (e.g., an organoboron or organotin compound) and subsequent reductive elimination to form the new C-C bond. numberanalytics.com

Participation in Controlled Polymerization Mechanisms (e.g., as Initiator or Chain Transfer Agent Precursor)

This compound is a valuable molecule in the field of polymer chemistry, particularly in controlled radical polymerization (CRP) techniques. azom.com These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govsigmaaldrich.com

This compound can function as an initiator in Atom Transfer Radical Polymerization (ATRP). azom.comresearchgate.net ATRP is a type of reversible-deactivation radical polymerization (RDRP) that relies on a reversible equilibrium between active propagating radicals and dormant species. nih.gov In this process, a transition metal complex, typically copper-based, reversibly abstracts the bromine atom from this compound to generate a carbon-centered radical. researchgate.net This radical then initiates the polymerization of a monomer, such as styrene (B11656) or an acrylate. researchgate.netnih.gov The long octadecyl chain of the initiator becomes an end-group of the resulting polymer, imparting specific properties like hydrophobicity or enabling self-assembly.

Furthermore, the bromoacetate functionality can be used to synthesize chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.edu RAFT is another powerful CRP technique that uses a thiocarbonylthio compound as a CTA to mediate the polymerization. sigmaaldrich.comcmu.edu While this compound is not a CTA itself, it can be a precursor for synthesizing one. For example, it could react with a dithiocarbamate (B8719985) or xanthate salt to introduce the octadecyl group onto a molecule that can then act as a RAFT agent.

Table 2: Role of this compound in Controlled Polymerization

| Polymerization Technique | Role of this compound | Mechanism |

|---|---|---|

| ATRP | Initiator | Reversible abstraction of the bromine atom by a transition metal catalyst to form an initiating radical. azom.comresearchgate.net |

| RAFT | Precursor for Chain Transfer Agent | Used to synthesize a thiocarbonylthio compound that can mediate the polymerization. sigmaaldrich.comcmu.edu |

Applications of Octadecyl Bromoacetate in Advanced Organic Synthesis

Precursor in the Synthesis of Functionalized Organic Compounds

The reactivity of the carbon-bromine bond in octadecyl bromoacetate (B1195939) allows it to serve as a versatile precursor for introducing the octadecyloxycarbonylmethyl group onto various molecular frameworks.

Alpha-diazoacetates are important reagents in organic chemistry, known for their utility in cyclopropanation, C-H insertion, and Wolff rearrangement reactions. A convenient and reliable method for synthesizing various α-diazoacetates involves the reaction of the corresponding α-bromoacetates with N,N'-ditosylhydrazine. orgsyn.orgorganic-chemistry.org This approach is considered a valuable and safer alternative to traditional methods that may use hazardous reagents like diazomethane (B1218177) or involve multi-step preparations of sensitive reagents. orgsyn.orgscielo.br

The general procedure involves treating an α-bromoacetate, such as octadecyl bromoacetate, with N,N'-ditosylhydrazine in the presence of a base. This one-step synthesis is noted for its operational simplicity, the use of a stable crystalline reagent, and the easy removal of water-soluble by-products, making it a broadly applicable methodology. orgsyn.orgscielo.br

Table 1: General Reaction Scheme for α-Diazoacetate Synthesis

| Reactant | Reagent | Product |

|---|---|---|

| N,N'-Ditosylhydrazine |

Derivatization is a chemical process where a compound is transformed into a product of similar chemical structure, called a derivative, to enhance its properties for a specific purpose. numberanalytics.comresearchgate.net this compound is effectively used as a derivatizing agent to modify complex molecules and polymers, thereby imparting new functionalities, such as surfactant properties. lookchem.com

A significant application is in the synthesis of novel cationic surfactants. Research has demonstrated that this compound can act as a quaternizing agent, reacting with tertiary amines integrated into polymer backbones. sciencepublishinggroup.com For instance, it has been used to derivatize a modified polyurethane containing tertiary amine species, resulting in a cationic polyurethane surfactant. lookchem.comsciencepublishinggroup.com In this reaction, the nitrogen atom of the amine attacks the carbon bearing the bromine atom, displacing the bromide and forming a quaternary ammonium (B1175870) salt. This modification introduces a long hydrophobic octadecyl chain and a cationic center, creating an amphiphilic molecule with surface-active properties.

Another example involves the derivatization of Schiff bases. This compound reacts with pyridine (B92270) Schiff bases to produce cationic Schiff base surfactants. ekb.eg This quaternization process is a key step in creating these specialty surfactants, which have applications in various fields, including biocidal formulations. ekb.eg

Table 2: Examples of Derivatization using this compound

| Molecular Scaffold | Reagent | Product Type | Application | Reference |

|---|---|---|---|---|

| Polyurethane with tertiary amine | This compound | Cationic Polyurethane Surfactant | Specialty Surfactant | lookchem.comsciencepublishinggroup.com |

Role in the Synthesis of Specialty Esters and Amides

The dual functionality of this compound—a reactive alkyl halide and an ester—allows its use in synthesizing specialty molecules, particularly those designed for surface activity and other targeted applications.

The primary role of this compound in these syntheses is that of an alkylating agent. lookchem.com As detailed in the derivatization examples, it is used to synthesize complex cationic surfactants which are technically quaternary ammonium salts that retain the ester group. sciencepublishinggroup.comekb.eg The octadecyl ester portion of the molecule provides significant hydrophobicity, a critical feature for surfactants.

While direct, large-scale synthesis of different specialty esters using this compound as a starting material is not extensively documented, its chemical nature supports this application. As an alkyl halide, it can react with carboxylate salts in a nucleophilic substitution reaction to form new, more complex esters. This would involve the carboxylate anion displacing the bromide ion, effectively attaching the octadecyloxycarbonylmethyl group to another molecule via an ester linkage.

Regarding the synthesis of specialty amides, the reaction of an ester with an amine (aminolysis) is a standard method for amide formation. nih.gov However, the high reactivity of the C-Br bond in this compound means that reaction with a primary or secondary amine would preferentially lead to N-alkylation rather than aminolysis of the ester group under typical conditions. The product of such a reaction would be a specialty secondary or tertiary amine, not an amide. The synthesis of amides would require carefully controlled conditions or a different synthetic strategy to favor the attack at the ester carbonyl group over the alkyl halide.

Research on Octadecyl Bromoacetate in Polymer and Materials Chemistry

Synthesis of Cationic Surfactants and Polymeric Amphiphiles

The introduction of a long alkyl chain and a cationic center is a common strategy for producing surfactants and amphiphilic polymers. Octadecyl bromoacetate (B1195939) is an effective agent for this purpose, acting as a quaternizing agent for tertiary amines to form quaternary ammonium (B1175870) salts, which are cationic.

In the field of polymeric surfactants, octadecyl bromoacetate has been instrumental in the synthesis of novel cationic polyurethane (PU) surfactants. The general approach involves a two-step process. First, a polyurethane prepolymer containing tertiary amine groups is synthesized. A common method involves the reaction of a diisocyanate, such as toluene (B28343) diisocyanate (TDI), with a tertiary amine-containing polyol like triethanolamine (B1662121) monomercaptoacetate. sciencepublishinggroup.comresearchgate.net

In the second step, this PU prepolymer is quaternized using an alkyl bromoacetate. When this compound is used, it reacts with the tertiary amine sites along the polyurethane backbone. sciencepublishinggroup.comresearchgate.net This reaction introduces a positively charged quaternary ammonium center and attaches the long C18 hydrophobic tail via an ester linkage, converting the non-ionic PU prepolymer into a cationic polymeric surfactant, often denoted as PQ18. sciencepublishinggroup.comresearchgate.net The structure of the resulting amphiphile is confirmed using analytical techniques such as Fourier Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. sciencepublishinggroup.comresearchgate.net

The incorporation of the long octadecyl chain significantly influences the surfactant properties of the resulting polymer. Research shows that as the alkyl chain length of the quaternizing agent increases, the critical micelle concentration (CMC) of the resulting polyurethane surfactant decreases, indicating greater efficiency in forming micelles. sciencepublishinggroup.comresearchgate.net Concurrently, the surfactant becomes more effective at reducing surface tension. sciencepublishinggroup.comresearchgate.net

| Property | Value | Description |

|---|---|---|

| Critical Micelle Concentration (CMC) | 0.04 mmol/L | The concentration at which surfactant molecules begin to form micelles in an aqueous solution. researchgate.net |

| Surface Tension at CMC (γ_cmc) | 34 mN/m | The minimum surface tension value achieved at the critical micelle concentration. researchgate.net |

| Surface Excess Concentration (Γ_max) | 2.1 x 10⁻¹⁰ mol/cm² | The maximum concentration of surfactant molecules adsorbed at the air/water interface. researchgate.net |

| Minimum Area per Molecule (A_min) | 0.79 nm² | The minimum area occupied by a single surfactant molecule at the interface. researchgate.net |

Multiheaded cationic surfactants, which feature more than one hydrophilic head group attached to one or more hydrophobic tails, represent an advanced class of amphiphiles with unique self-assembly behaviors. mdpi.comcore.ac.uk The design of these molecules often involves a core-building block onto which the head groups and tails are attached. This compound is a suitable reagent for introducing hydrophobic tails into such structures.

A general synthetic strategy involves a core molecule with multiple nucleophilic sites, such as tertiary amines. The reaction of this multi-amine core with this compound results in the quaternization of each amine site, thereby creating a multi-headed cationic surfactant where each head is a quaternary ammonium group and the octadecyl chains serve as the hydrophobic tails. mdpi.comnih.gov The number of heads is determined by the functionality of the core molecule. For example, reacting a molecule with two tertiary amine groups with two equivalents of this compound would yield a dicephalic (two-headed) surfactant. nih.gov

The self-assembly of these multiheaded surfactants in aqueous solutions is distinct from their single-headed counterparts. researchgate.net The presence of multiple charges in the headgroup region leads to stronger electrostatic repulsion, which influences the geometry and size of the resulting aggregates. nih.govresearchgate.net This often results in higher critical micelle concentration (CMC) values compared to single-headed surfactants with the same tail length. nih.gov However, the unique architecture allows for the formation of various aggregate structures, from spherical micelles to more complex assemblies, which are of interest for applications in nanotechnology and drug delivery. core.ac.uk

Functionalization of Polymeric Architectures

This compound is also employed in the post-polymerization modification of existing polymers to impart new properties, particularly hydrophobicity and amphiphilicity. This functionalization can alter a polymer's solubility, thermal properties, and self-assembly behavior.

Polyethylenimine (PEI) is a polymer rich in primary, secondary, and tertiary amine groups, making it an ideal substrate for functionalization. nih.gov this compound can react with the amine groups along the PEI backbone to attach octadecyl chains. researchgate.netrsc.org This reaction, a nucleophilic substitution, typically targets the more reactive primary and secondary amines, converting them into secondary and tertiary amines, respectively, with a carboxymethyl octadecyl ester side chain. nih.govnih.gov

This modification dramatically changes the character of the PEI. The grafting of long, nonpolar octadecyl tails onto the polar, water-soluble PEI backbone transforms it into an amphiphilic polymer. researchgate.netrsc.org Research on hyperbranched PEI functionalized with long-chain alkyl bromoacetates has shown the formation of core-shell structures. researchgate.net In these structures, the PEI forms a hydrophilic core while the attached octadecyl chains form a hydrophobic outer shell. These modified PEIs have been investigated for their ability to be incorporated into organic resins and for creating materials with controlled-release properties, as the ester linkage connecting the octadecyl chain can be hydrolyzed under specific conditions. researchgate.netrsc.org

Comblike, or graft, polymers consist of a linear polymer backbone with multiple polymeric or oligomeric side chains attached. researchgate.net The "grafting to" method is a common strategy for synthesizing these structures, where pre-synthesized side chains are attached to a reactive polymer backbone. acs.org

This compound can be directly used in a "grafting to" approach to create comblike polymers. A polymer backbone containing nucleophilic functional groups, such as the polyethylenimine discussed previously, can serve as the scaffold. rsc.org The reaction of PEI with this compound grafts octadecylcarboxymethyl side chains onto the PEI backbone. researchgate.net The resulting structure is a comblike polymer where the PEI is the main chain and the octadecyl-containing groups are the "teeth" of the comb.

The density of the grafted chains can be controlled by the reaction stoichiometry. This modification imparts significant hydrophobicity to the polymer, influencing its solution properties and leading to self-assembly into complex nanostructures driven by the microphase separation of the hydrophilic backbone and the hydrophobic side chains. researchgate.net This approach provides a straightforward method to produce well-defined amphiphilic comb polymers with potential applications as stabilizers, emulsifiers, and surface modifiers.

Theoretical and Computational Approaches in Octadecyl Bromoacetate Research

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. nih.govnih.gov These methods can elucidate the distribution of electrons, identify reactive sites, and predict the outcomes of chemical reactions. mdpi.com

For octadecyl bromoacetate (B1195939), quantum chemical studies would typically focus on several key aspects:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find its most stable conformation. Due to the flexibility of the long octadecyl chain, multiple low-energy conformations may exist.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In octadecyl bromoacetate, the HOMO is likely to be located on the bromoacetate moiety, specifically on the non-bonding orbitals of the oxygen and bromine atoms. The LUMO is expected to be the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the area around the carbonyl oxygen would exhibit a negative potential, while the carbon atom bonded to the bromine would be a site of positive potential, indicating its electrophilic nature.

Table 1: Illustrative Data from Quantum Chemical Calculations on a Related Ester Derivative (Example)

| Parameter | Calculated Value | Significance for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |

| Partial Charge on Cα | +0.25 e | Confirms the electrophilic nature of the carbon attached to the bromine. |

| Partial Charge on Br | -0.15 e | Shows the polarization of the C-Br bond. |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a quantum chemical study of this compound.

Molecular Dynamics Simulations of Interfacial Behavior (for long-chain esters)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com For an amphiphilic molecule like this compound, with its long, nonpolar octadecyl tail and polar bromoacetate headgroup, MD simulations are particularly useful for understanding its behavior at interfaces, such as an oil-water interface or at the surface of a material. nih.gov

MD simulations of long-chain esters and similar molecules have revealed several key aspects of their interfacial behavior:

Self-Assembly: At sufficient concentrations, these molecules can self-assemble into ordered structures like monolayers or micelles in aqueous environments. The long alkyl chains will tend to aggregate to minimize contact with water, while the polar headgroups remain exposed to the aqueous phase. nih.govacs.org

Orientation at Interfaces: At an interface, long-chain esters typically adopt a preferred orientation. For example, at an air-water interface, the polar headgroup will be in the water phase, and the nonpolar tail will extend into the air. ethz.ch

Interfacial Film Properties: MD simulations can be used to calculate properties of the interfacial film, such as its thickness, density, and order parameters of the alkyl chains. These properties are crucial for understanding the performance of these molecules as surfactants or surface modifiers. researchgate.net

Dynamics of Adsorption and Desorption: Simulations can also provide insights into the dynamics of how these molecules adsorb to and desorb from a surface, which is important for applications such as corrosion inhibition or lubrication.

While specific MD simulations of this compound are not prominent in the literature, studies on long-chain fatty acids, alcohols, and other esters provide a strong basis for predicting its behavior. mdpi.comnih.govethz.ch For example, simulations of long-chain alcohols on a water surface have shown how the orientation and packing of the alkyl chains are influenced by temperature and surface coverage. ethz.ch

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry is not only used to understand existing molecules but also to design new ones with desired properties. nih.govresearchgate.net By modifying the structure of this compound in silico, it is possible to tune its reactivity and other characteristics for specific applications.

The computational design process for novel derivatives of this compound would likely involve the following steps:

Identification of a Target Property: The first step is to define the property that needs to be improved. This could be, for example, increased reactivity towards a specific nucleophile, altered solubility, or enhanced ability to form stable monolayers.

Systematic Structural Modification: A library of virtual derivatives can be created by systematically changing parts of the this compound structure. For instance, the bromine atom could be replaced with other halogens (chlorine, iodine) to modulate the leaving group ability. The length of the alkyl chain could be varied to alter its hydrophobicity. Functional groups could also be introduced into the alkyl chain.

High-Throughput Computational Screening: The virtual library of derivatives would then be screened using computational methods. Quantum chemical calculations could be used to quickly estimate the reactivity of each derivative by calculating parameters such as the LUMO energy and the charge on the electrophilic carbon. mdpi.com

Detailed Simulation of Promising Candidates: The most promising candidates from the initial screening would be subjected to more detailed and computationally expensive simulations, such as MD simulations, to evaluate their performance in a more realistic environment. mdpi.com

Synthesis and Experimental Validation: Finally, the most promising derivatives identified through computation would be synthesized and their properties would be experimentally tested to validate the computational predictions.

This computational design approach has been successfully applied to design new enzyme inhibitors and other functional molecules. nih.govresearchgate.net In the context of this compound, this strategy could be used to design novel surface-active agents, cross-linking agents, or intermediates for organic synthesis with precisely controlled properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling octadecyl bromoacetate in laboratory settings?

- Methodological Answer : Follow stringent personal protective equipment (PPE) guidelines, including nitrile gloves and lab coats, due to potential skin and eye irritation risks. Work in a fume hood to avoid inhalation exposure. In case of skin contact, wash immediately with soap and water for 15 minutes, and seek medical attention if irritation persists . Store the compound in a cool, dry area away from oxidizing agents, and ensure all containers are labeled with hazard warnings.

Q. How can this compound be synthesized with high purity for experimental use?

- Methodological Answer : Utilize esterification reactions between bromoacetyl bromide and octadecanol under anhydrous conditions. Purify the product via column chromatography (e.g., silica gel) or recrystallization in non-polar solvents like hexane. Confirm purity using thin-layer chromatography (TLC) and characterize via (e.g., δ 4.2 ppm for the ester carbonyl group) and mass spectrometry (expected molecular ion at m/z 395.4 for ) .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC with a C18 column (e.g., Shim-pack GIS C18) and a mobile phase of acetonitrile/water (90:10 v/v) for separation .

- Spectroscopy : Employ to confirm the ester carbonyl signal (~170 ppm) and bromomethylene group (~30 ppm). FT-IR can validate the ester C=O stretch (~1740 cm) .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in aqueous reaction systems?

- Methodological Answer : Optimize solvent systems using surfactants (e.g., Tween-80) or co-solvents like DMSO to enhance dispersion. Alternatively, employ micellar catalysis or phase-transfer agents to facilitate reactions in biphasic systems. Monitor solubility via dynamic light scattering (DLS) to ensure homogeneous mixing .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound-mediated alkylation reactions?

- Methodological Answer : Conduct a factorial design of experiments (DoE) to isolate variables such as temperature, catalyst loading (e.g., DMAP vs. pyridine), and solvent polarity. Use statistical tools (ANOVA) to identify significant factors. Validate reproducibility by repeating trials under controlled humidity and oxygen-free conditions .

Q. How can this compound be quantified in complex biological matrices during metabolic studies?

- Methodological Answer : Develop a HILIC-LC-MS/MS method with deuterated internal standards (e.g., d-octadecyl bromoacetate) to correct for matrix effects. Optimize ionization parameters in negative ESI mode (m/z 395 → 79 for bromine fragment). Validate the method using spike-and-recovery experiments in plasma/liver homogenates, achieving a limit of quantification (LOQ) < 10 ng/mL .

Q. What methodologies assess the long-term stability of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC-UV at 210 nm and track bromine content via ICP-MS. Use Arrhenius kinetics to extrapolate shelf-life predictions. Compare results with control samples stored at -20°C in amber vials .

Data Analysis & Reporting

Q. How should researchers statistically analyze discrepancies in this compound’s reactivity across different substrates?

- Methodological Answer : Apply multivariate regression to correlate substrate electronic parameters (Hammett σ values) with reaction rates. Use principal component analysis (PCA) to cluster substrates by reactivity profiles. Address outliers via Grubbs’ test and validate models with cross-validation R > 0.9 .

Q. What are best practices for visualizing this compound’s structural interactions in computational models?

- Methodological Answer : Generate 3D electrostatic potential maps using DFT calculations (e.g., B3LYP/6-31G*) to highlight electrophilic regions (bromine atom). Overlay docking results (e.g., AutoDock Vina) with experimental kinetic data to validate binding modes. Avoid overcrowding figures by limiting structures to 2–3 key interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.